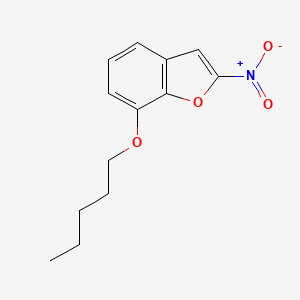

2-Nitro-7-(pentyloxy)-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

56897-27-9 |

|---|---|

Molecular Formula |

C13H15NO4 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

2-nitro-7-pentoxy-1-benzofuran |

InChI |

InChI=1S/C13H15NO4/c1-2-3-4-8-17-11-7-5-6-10-9-12(14(15)16)18-13(10)11/h5-7,9H,2-4,8H2,1H3 |

InChI Key |

QZLYMNAZSMKPGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Nitro 7 Pentyloxy 1 Benzofuran

Reactivity Profiles of the Nitro Group in the Benzofuran (B130515) System

The nitro group is a key functional handle, enabling a range of chemical transformations. Its strong electron-withdrawing character makes it susceptible to reduction and a powerful activating group for nucleophilic substitution.

The conversion of the nitro group to a primary amine is a fundamental transformation, yielding 7-(pentyloxy)-1-benzofuran-2-amine, a valuable intermediate for the synthesis of more complex heterocyclic systems. commonorganicchemistry.comnih.gov Several methods are available for this reduction, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly employed methods include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Alternatively, transfer hydrogenation using hydrogen donors like hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C offers a safer and more convenient option. nih.govtandfonline.com

For substrates where catalytic hydrogenation might be too harsh or lead to side reactions, chemical reducing agents are preferred. Tin(II) chloride (SnCl₂) in the presence of an acid is a mild and effective reagent for the reduction of aromatic nitro compounds. commonorganicchemistry.comacsgcipr.orgwikipedia.org This method is known for its good functional group tolerance, capable of selectively reducing a nitro group without cleaving other sensitive moieties like ethers or halogens. semanticscholar.org Another option is the use of iron (Fe) or zinc (Zn) powder in acidic media. commonorganicchemistry.com

| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂/Pd/C | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH, EtOAc) | High efficiency, clean reaction. commonorganicchemistry.com | Requires handling of flammable H₂ gas, can reduce other functional groups (e.g., alkenes, alkynes). nih.gov |

| Hydrazine Hydrate (N₂H₄·H₂O) / Pd/C | N₂H₄·H₂O, Pd/C catalyst, solvent (e.g., EtOH) | Avoids use of H₂ gas, generally selective. nih.govtandfonline.com | Hydrazine is toxic. |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, acid (e.g., HCl), solvent (e.g., EtOH) | Mild conditions, good functional group tolerance. commonorganicchemistry.comsemanticscholar.org | Generates tin-based byproducts that can be difficult to remove. acsgcipr.org |

| Iron (Fe) / Acid | Fe powder, acid (e.g., acetic acid, HCl) | Inexpensive, mild. commonorganicchemistry.com | Can require a large excess of iron, workup can be tedious. |

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org It strongly withdraws electron density from the aromatic ring system, making the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles. In the case of 2-nitrobenzofurans, the nitro group itself can act as a leaving group, being displaced by a suitable nucleophile.

This reactivity is particularly pronounced in electron-deficient aromatic systems. researchgate.netd-nb.info The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro group.

Furthermore, oxidative nucleophilic aromatic substitution of hydrogen (SNArH) is a known reaction for nitroaromatics. researchgate.netnih.gov In this process, a nucleophile attacks a hydrogen-bearing carbon atom, and a subsequent oxidation step leads to the substitution product. For instance, nitrobenzenes can react with alkoxides in the presence of an oxidant to yield alkoxy-substituted nitroaromatics. rsc.org These products can then undergo a second nucleophilic substitution where the nitro group is displaced. rsc.org This two-step sequence allows for the introduction of two different nucleophiles onto the aromatic ring.

Chemical Behavior of the Pentyloxy Moiety

The pentyloxy group, being an ether, exhibits characteristic reactivity, primarily involving cleavage of the ether bond under specific conditions. However, it is generally a robust functional group that can tolerate a wide range of reaction conditions.

The ether linkage of the pentyloxy group can be cleaved under strongly acidic conditions. Reagents such as hydrogen bromide (HBr) in acetic acid or boron tribromide (BBr₃) are commonly used for this purpose. vulcanchem.comnih.gov This reaction would convert the 7-(pentyloxy) group to a 7-hydroxy group, yielding 2-nitro-1-benzofuran-7-ol. The mechanism typically involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion. researchgate.net

| Reagent | Typical Conditions | Product from 2-Nitro-7-(pentyloxy)-1-benzofuran |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 2-Nitro-1-benzofuran-7-ol |

| Hydrogen Bromide (HBr) | Acetic Acid (AcOH), often at elevated temperatures | 2-Nitro-1-benzofuran-7-ol |

The pentyloxy group is generally stable under a variety of non-acidic reaction conditions, making it a compatible substituent during many synthetic transformations on other parts of the molecule. organic-chemistry.orgnih.gov For example, the catalytic reduction of the nitro group can be performed without affecting the ether linkage. semanticscholar.org Similarly, palladium-catalyzed cross-coupling reactions or other metal-catalyzed transformations on the benzofuran ring can often be carried out in the presence of alkoxy substituents. nih.gov This tolerance allows for the pentyloxy group to be carried through multi-step synthetic sequences, with its cleavage reserved for a later stage if the free phenol (B47542) is the desired final product.

Electrophilic and Nucleophilic Attack on the Benzofuran Nucleus

The susceptibility of the benzofuran ring in this compound to electrophilic or nucleophilic attack is governed by the combined electronic effects of the nitro and pentyloxy substituents.

The nitro group at the 2-position is a strong deactivating group for electrophilic aromatic substitution. libretexts.orgunizin.org It withdraws electron density from the entire ring system, making it significantly less reactive towards electrophiles than benzene (B151609). unizin.org Any electrophilic attack would be slow and likely directed to the benzene portion of the molecule, influenced by the ortho-para directing pentyloxy group. libretexts.orgyoutube.com

Influence of Nitro and Pentyloxy Substituents on Ring Reactivity

The chemical character of this compound is fundamentally shaped by the electronic tug-of-war between the deactivating nitro group and the activating pentyloxy group.

The nitro group at the C2 position is a potent electron-withdrawing group, primarily through a strong resonance effect. This significantly deactivates the furan (B31954) ring towards electrophilic attack. The C2 position, typically the most reactive site for electrophilic substitution in unsubstituted benzofuran, is rendered electron-deficient. researchgate.netorganic-chemistry.org This deactivation makes electrophilic substitution on the furan moiety highly unfavorable. Conversely, this electron deficiency at C2 makes it susceptible to nucleophilic attack.

The pentyloxy group at the C7 position, an alkoxy group, is a classic activating group. It donates electron density to the benzene ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic aromatic substitution. organic-chemistry.orgnih.gov This activating effect is most pronounced at the ortho and para positions relative to the pentyloxy group. In the case of 7-substituted benzofurans, this directs incoming electrophiles to the C6 and C4 positions.

The net effect of these two substituents is a molecule with a deactivated furan ring and an activated benzene ring. This differential reactivity allows for selective transformations at different parts of the molecule.

Derivatization Strategies for Expanding the Chemical Library

The distinct reactivity of the furan and benzene rings in this compound allows for a range of derivatization strategies to build a library of related compounds.

Reactions at the Furan Ring (Positions 2 and 3)

Direct electrophilic substitution at the furan ring is generally impeded by the C2-nitro group. However, the electron-poor nature of the C2-C3 double bond allows for other types of transformations.

Nucleophilic Aromatic Substitution (SNA_r_): While less common than on benzene rings, under forcing conditions or with potent nucleophiles, substitution of the nitro group could be envisioned. However, the primary role of the nitro group is to activate the ring for other reactions.

Reduction of the Nitro Group: The most significant reaction at the furan ring is the reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing group into a strongly electron-donating amino group. This resulting 2-amino-7-(pentyloxy)-1-benzofuran is a key intermediate for further functionalization, such as diazotization followed by substitution, or acylation of the amino group. Common reduction methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Sn, HCl or Fe, HCl).

Reactions at the Benzene Ring (Other Positions)

The activating pentyloxy group at C7 directs electrophilic aromatic substitution to the C4 and C6 positions. The steric bulk of the pentyloxy group may influence the regioselectivity between these two sites.

| Reaction Type | Reagents | Expected Major Products |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 4-Halo- and 6-Halo-2-nitro-7-(pentyloxy)-1-benzofuran |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 6-Nitro-2-nitro-7-(pentyloxy)-1-benzofuran |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid and -6-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl- and 6-Alkyl-2-nitro-7-(pentyloxy)-1-benzofuran |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl- and 6-Acyl-2-nitro-7-(pentyloxy)-1-benzofuran |

Ring-Opening and Rearrangement Pathways

The strained furan ring and the presence of the nitro group can predispose this compound to ring-opening and rearrangement reactions under specific conditions.

The furan ring of nitrobenzofurans is known to be susceptible to opening. For instance, treatment of 3-nitrobenzofurans with stabilized sulfonium (B1226848) ylides leads to the opening of the furan ring. While the title compound is a 2-nitrobenzofuran (B1220441), similar reactivity under specific nucleophilic conditions cannot be entirely ruled out.

A potential rearrangement pathway for a related compound would be the Claisen rearrangement . researchgate.netwikipedia.org This would require the synthesis of the corresponding 7-allyloxy-2-nitro-1-benzofuran. Upon heating, this precursor would be expected to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement to yield 8-allyl-2-nitro-1-benzofuran-7-ol. This reaction provides a powerful method for carbon-carbon bond formation at the benzene ring.

Role of this compound as a Synthetic Intermediate

The primary role of this compound in synthesis is as a precursor to other functionalized benzofurans. The strategic placement of the nitro and pentyloxy groups allows for a variety of synthetic manipulations.

The most prominent application is its use in the synthesis of 2-amino-7-(pentyloxy)-1-benzofuran . The reduction of the nitro group is a key transformation that opens up a wide array of subsequent chemical modifications. The resulting amine can be diazotized and converted to a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) or used in coupling reactions to build more complex molecules. For example, the synthesis of 6-pentyloxy-2-aminobenzothiazole has been reported starting from a p-hydroxyacetanilide, showcasing a similar pentyloxy-substituted aromatic system undergoing amination. libretexts.org

Furthermore, electrophilic substitution reactions on the benzene ring, as detailed in section 3.4.2, followed by reduction of the nitro group, provide a route to a diverse range of 2-amino-7-pentyloxy-1-benzofurans substituted on the benzene ring. These highly functionalized benzofurans can serve as building blocks for the synthesis of biologically active compounds and advanced materials.

Mechanistic Investigations of Reactions Involving 2 Nitro 7 Pentyloxy 1 Benzofuran

Proposed Reaction Mechanisms for its Formation

The formation of 2-Nitro-7-(pentyloxy)-1-benzofuran likely proceeds through a multi-step synthetic route, with the final structure being assembled from simpler precursors. While specific literature on the direct synthesis of this exact molecule is scarce, plausible mechanisms can be proposed based on established reactions for analogous 2-nitrobenzofuran (B1220441) systems.

One potential pathway involves the reaction of a suitably substituted salicylaldehyde (B1680747) with a nitro-containing reagent. For instance, the reaction of 2-hydroxy-3-(pentyloxy)benzaldehyde with a nitro compound could lead to the formation of the benzofuran (B130515) ring. The mechanism would likely involve an initial condensation reaction followed by an intramolecular cyclization.

Another feasible approach is the dearomative (3+2) cycloaddition reaction of a 2-nitrobenzofuran precursor with an appropriate nucleophile. nih.govresearchgate.net This type of reaction has been shown to be effective for the synthesis of complex benzofuran derivatives. nih.govresearchgate.net

A proposed mechanism for the formation of a benzofuran ring from a nitroalkene precursor involves a sequence of reduction, a Nef reaction, and an acid-mediated cyclization. researchgate.net This pathway could be adapted for the synthesis of this compound, starting from a corresponding β-(2-hydroxy-3-(pentyloxy)phenyl)-nitroethane derivative.

For instance, in a potential intramolecular cyclization step, the transition state would involve the geometric arrangement of atoms as the new furan (B31954) ring is formed. The energy of this transition state would dictate the rate of the cyclization reaction. Modern approaches even utilize machine learning and analytical Hessians for more efficient and robust transition state optimization in complex organic reactions. nih.gov

The formation of this compound likely proceeds through several transient intermediates. The identification and characterization of these intermediates are crucial for confirming the proposed reaction mechanism. Spectroscopic techniques such as NMR and IR, as well as mass spectrometry, are invaluable tools for this purpose. researchgate.net

In a multi-step synthesis, intermediates such as the corresponding nitroalkane, nitrosoarene, or hydroxylamine (B1172632) derivatives might be formed. nih.govfrontiersin.org For example, in the reduction of a nitro group, a nitroso intermediate is often postulated. nih.gov The isolation and characterization of such species, or their detection in the reaction mixture, would provide strong evidence for the proposed pathway.

Mechanistic Pathways of Functional Group Transformations

The 2-nitro group and the pentyloxy group on the benzofuran ring are key functional groups that can undergo various transformations. The nitro group, in particular, is a versatile functional handle.

The reduction of the nitro group to an amino group is a common and important transformation. This can be achieved using various reducing agents, and the mechanism often involves the formation of nitroso and hydroxylamine intermediates. nih.govfrontiersin.org The resulting 2-amino-7-(pentyloxy)-1-benzofuran is a valuable precursor for the synthesis of other derivatives.

The nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions. rsc.org This allows for the introduction of a variety of nucleophiles at the 2-position of the benzofuran ring. The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex. rsc.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that influence the rate of reactions involving this compound. Such studies can provide valuable information about the reaction mechanism, including the rate-determining step.

For instance, in the formation of the benzofuran ring, the rate of the reaction could be monitored by measuring the disappearance of the starting materials or the appearance of the product over time. The data obtained can be used to determine the reaction order with respect to each reactant and to calculate the rate constant. frontiersin.orgnih.gov

In the case of the reduction of the nitro group, kinetic studies have shown that the reaction can be first-order with respect to the nitro compound. nih.gov The rate of the reaction can be influenced by factors such as the concentration of the catalyst and the reducing agent. nih.govfrontiersin.orgnih.gov

Table 1: Factors Influencing Reaction Rates in Analogous Systems

| Factor | Influence on Reaction Rate | Reference |

| Catalyst Concentration | Can increase the rate of nitro group reduction. | nih.govfrontiersin.org |

| Reactant Concentration | The rate is often dependent on the concentration of the limiting reagent. | frontiersin.orgnih.gov |

| Temperature | Generally, an increase in temperature leads to an increase in the reaction rate. | frontiersin.org |

| Light Intensity (Photocatalysis) | In photocatalytic reductions, higher light intensity can lead to a higher reaction rate. | frontiersin.org |

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the synthesis of this compound, regioselectivity would be important if the starting materials have multiple reactive sites. For example, in a cyclization reaction to form the benzofuran ring, the regioselectivity would determine which of the possible ortho positions on the benzene (B151609) ring attacks the side chain.

Stereoselectivity is the preferential formation of one stereoisomer over another. While this compound itself is not chiral, reactions involving this compound could generate chiral centers. For instance, the reduction of the nitro group in the presence of a chiral catalyst could potentially lead to the formation of a single enantiomer of the corresponding amine. The crystal structure of related compounds, such as 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, reveals details about the conformation of the dihydrofuran ring which can influence the stereochemical outcome of reactions. nih.gov

Table 2: Key Concepts in Selectivity

| Term | Definition | Relevance to this compound | Reference |

| Regioselectivity | The preference for reaction at one position over another. | Crucial in the initial cyclization to ensure the correct isomer is formed. | masterorganicchemistry.com |

| Stereoselectivity | The preferential formation of one stereoisomer. | Important in subsequent reactions that may introduce chiral centers. | masterorganicchemistry.com |

Influence of Catalysts and Solvents on Reaction Mechanisms

Catalysts and solvents can have a profound impact on the mechanism and outcome of chemical reactions.

Catalysts: A wide range of catalysts are employed in the synthesis of benzofuran derivatives, including those based on palladium, copper, nickel, and Lewis acids. researchgate.net For the formation of this compound, a catalyst could be used to facilitate the cyclization step or to promote the reduction of the nitro group. For example, iron(salen) complexes have been shown to be effective catalysts for the reduction of nitro compounds. nih.gov

Solvents: The choice of solvent can influence the rate and selectivity of a reaction by affecting the solubility of the reactants, the stability of the transition state, and the nature of the reactive species. For nitroaromatic compounds, solvent polarity has been shown to have a significant effect on their photophysical pathways, which can be relevant in photochemical reactions. nih.gov In the context of the (3+2) cycloaddition of 2-nitrobenzofurans, the choice of solvent can impact the yield of the desired product. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Nitro 7 Pentyloxy 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the foundational information for the structure of 2-Nitro-7-(pentyloxy)-1-benzofuran. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzofuran (B130515) ring, the pentyloxy side chain, and the furan (B31954) ring. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, providing a carbon map of the structure.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) correlations through covalent bonds, for example, within the pentyloxy chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the pentyloxy group to the C7 position of the benzofuran core and the nitro group to the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space proximity between protons, helping to confirm the spatial arrangement of the substituents on the benzofuran ring.

Advanced NMR Techniques for Stereochemical Assignments

For the specific, achiral structure of this compound, advanced NMR techniques for stereochemical assignment would not be necessary as there are no stereocenters.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the parent ion with high precision. This experimental mass would then be compared to the calculated mass for the molecular formula C₁₃H₁₅NO₄, providing definitive confirmation of the elemental composition.

Fragmentation Patterns and Structural Information

Electron Ionization (EI) or other fragmentation techniques followed by MS analysis would reveal the characteristic fragmentation pattern of the molecule. Expected fragmentation pathways would likely include the loss of the pentyloxy side chain, cleavage of the nitro group (NO₂), and fragmentation of the benzofuran ring system itself. Analyzing these fragments would provide further corroboration of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the aromatic nitro group, the alkyl aryl ether linkage, the benzofuran core, and the pentyl chain.

The most prominent and diagnostic peaks arise from the nitro (NO₂) group. Aromatic nitro compounds consistently show two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. spectroscopyonline.comorgchemboulder.comblogspot.comorgchemboulder.com For this compound, the asymmetric stretch is anticipated in the 1550-1475 cm⁻¹ region, while the symmetric stretch is expected between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are typically intense due to the high polarity of the N-O bonds. spectroscopyonline.com

The pentyloxy group, an alkyl aryl ether, is characterized by the C-O stretching vibrations. Aryl alkyl ethers typically display two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. blogspot.comlibretexts.orgopenstax.orgyoutube.com The aliphatic pentyl chain will contribute C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations in the 1470-1365 cm⁻¹ range. fiveable.me

The benzofuran ring system itself contributes to the spectrum with several characteristic bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic and furan rings will produce sharp absorption bands in the 1600-1430 cm⁻¹ region. libretexts.orgpressbooks.pub The fundamental benzofuran structure shows absorptions that can be referenced from spectral databases. chemicalbook.comnist.gov

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Alkyl Aryl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Alkyl Aryl Ether | Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Alkyl (Pentyl) C-H | Stretch | 2960 - 2850 | Medium-Strong |

| Aromatic/Furan C=C | Stretch | 1600 - 1430 | Medium-Variable |

| Alkyl (Pentyl) C-H | Bend | 1470 - 1365 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The chromophore system of this compound is dominated by the 2-nitrobenzofuran (B1220441) core. The presence of the nitro group, a strong electron-withdrawing group, in conjugation with the benzofuran ring system, is expected to give rise to distinct absorption bands.

Nitroaromatic compounds typically exhibit characteristic absorption bands in their UV-Vis spectra. nih.goviu.eduresearchgate.netresearchgate.net These absorptions are generally attributed to π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the nitro group's oxygen atoms.

For nitrobenzene, a fundamental related structure, a high-intensity absorption band (a B-band, arising from a charge-transfer transition from the ring to the nitro group) is observed around 252-266 nm. stackexchange.com The introduction of further conjugation and substituents, as in this compound, is likely to shift this absorption. The benzofuran ring itself absorbs in the UV region. nist.gov The combination of these two systems, along with the auxochromic pentyloxy group, will influence the final spectral appearance. The spectra of nitrobenzaldehydes, which also contain an oxygenated ring substituent and a nitro group, show complex absorptions with a band of intermediate intensity around 300 nm (π → π) and a stronger absorption near 250 nm (π → π). rsc.org It is plausible that this compound would display a similar pattern. A weak n → π* transition at longer wavelengths (around 350 nm) might also be observed. rsc.org

The expected electronic transitions and their approximate absorption maxima (λmax) are summarized below.

| Transition Type | Involved Orbitals | Expected λmax (nm) | Relative Intensity (ε) |

| π → π | π (Benzofuran) → π | ~250 - 300 | High |

| π → π* (Charge Transfer) | π (Ring) → π* (Nitro) | ~300 - 340 | Medium |

| n → π | n (Nitro) → π | ~350 - 400 | Low |

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been reported in the literature, analysis of existing crystal structures of related benzofuran derivatives allows for a well-founded prediction of its key structural features. researchgate.netasianpubs.orgvensel.orgresearchgate.net

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would provide detailed information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the geometry of the benzofuran ring, the nitro group, and the pentyloxy substituent.

Planarity: The benzofuran ring system is expected to be nearly planar, as is typical for such fused aromatic structures. vensel.org

Conformation: The analysis would reveal the specific conformation of the flexible pentyloxy chain, including the torsion angles that define its spatial orientation relative to the benzofuran ring.

Intermolecular Interactions: The crystal packing would be elucidated, showing how individual molecules interact with each other in the solid state through forces such as van der Waals interactions, and potentially π-π stacking of the benzofuran rings. researchgate.net

Nitro Group Orientation: The dihedral angle between the plane of the nitro group and the plane of the benzofuran ring would be determined.

The table below outlines the type of structural parameters that would be obtained from an X-ray crystallographic study.

| Structural Parameter | Information Provided | Expected Findings based on Analogs |

| Molecular Geometry | Precise bond lengths (Å) and bond angles (°) | Conformation to standard values for sp² and sp³ hybridized atoms. |

| Ring Planarity | Root-mean-square deviation (RMSD) from planarity | The benzofuran core would be highly planar. vensel.org |

| Pentyloxy Chain Conformation | Torsion angles describing the chain's orientation | An extended or folded conformation depending on packing forces. |

| Nitro Group Orientation | Dihedral angle relative to the aromatic ring | The nitro group may be slightly twisted out of the ring plane. |

| Crystal Packing | Arrangement of molecules in the unit cell | Likely stabilized by C-H···O interactions and potential π-π stacking. researchgate.netasianpubs.org |

Theoretical and Computational Studies of 2 Nitro 7 Pentyloxy 1 Benzofuran

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, especially Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. DFT methods are widely applied to study benzofuran (B130515) derivatives and nitroaromatic compounds due to their balance of computational cost and accuracy. rsc.orgresearchgate.netacs.orgresearchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels within a molecule, which fundamentally govern its properties. Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used for such analyses, providing reliable geometric and electronic data. researchgate.netresearchgate.net

Molecular Orbital (MO) theory helps in understanding the reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. acs.org

For 2-Nitro-7-(pentyloxy)-1-benzofuran, the electron-donating pentyloxy group and the π-system of the benzofuran ring are expected to be the primary contributors to the HOMO. Conversely, the potent electron-withdrawing nitro group will dominate the character of the LUMO, localizing it mainly on the nitro-substituted part of the molecule. acs.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater ease of electronic excitation.

Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | -2.85 | Primarily localized on the nitro group and the C2-C3 bond of the furan (B31954) ring. |

| HOMO | -6.10 | Delocalized over the benzofuran ring system and the oxygen of the pentyloxy group. |

| Energy Gap (ΔE) | 3.25 | Suggests moderate kinetic stability and reactivity. |

DFT calculations can map the distribution of electric charge across a molecule, providing a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for predicting how a molecule will interact with other charged or polar species. rsc.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show a strong negative potential around the oxygen atoms of the nitro group and, to a lesser extent, the oxygen atom of the pentyloxy group and the furan ring. This highlights these sites as potential centers for hydrogen bonding or coordination with electrophiles. The analysis of atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis, further quantifies this distribution, assigning partial charges to each atom and helping to predict site-specific reactivity. rsc.org

Hypothetical NBO Charges on Key Atoms

| Atom | Hypothetical Charge (e) | Implication |

| O (nitro) | -0.45 | Strong nucleophilic character. |

| N (nitro) | +0.60 | Electrophilic center. |

| C2 (benzofuran) | +0.25 | Site susceptible to nucleophilic attack. |

| O (pentyloxy) | -0.30 | Nucleophilic character, influences aromatic ring. |

Conformational Analysis and Energetics

The presence of the flexible pentyloxy side chain means that this compound can exist in multiple conformations. libretexts.org Conformational analysis involves systematically rotating the single bonds of this chain and calculating the potential energy at each step to identify the most stable, low-energy arrangements. rsc.orgnih.gov

Computational methods can generate a potential energy surface by varying the key dihedral angles of the pentyloxy group. The most stable conformer is typically one that minimizes steric hindrance, which for an alkyl chain often means an extended or 'anti' conformation. libretexts.org Identifying the global minimum energy conformer is essential, as this is the most populated state of the molecule and its geometry is used for subsequent electronic structure and property calculations.

Hypothetical Relative Energies of Pentyloxy Group Conformations

| Conformer | Dihedral Angle (C6-C7-O-C1') | Relative Energy (kcal/mol) | Stability |

| Anti (Extended) | ~180° | 0.00 | Most Stable |

| Gauche | ~60° | +0.85 | Less Stable |

| Eclipsed | ~0° | +3.50 | Transition State |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Theoretical calculations are highly effective at predicting spectroscopic data, which can be used to verify the identity and structure of a synthesized compound. rsc.org Specifically, the Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted chemical shifts with experimentally obtained spectra is a powerful method for structural elucidation and assignment of complex spectra. While generally accurate, predictions for molecules with strong electronic effects from groups like the nitro moiety can sometimes show deviations from experimental values. researchgate.net

Hypothetical Comparison of Predicted and Experimental NMR Shifts

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C2 | 155.2 | - |

| C3 | 112.5 | 7.65 |

| C4 | 128.9 | 7.40 |

| C5 | 122.1 | 7.31 |

| C6 | 125.8 | 7.55 |

| C7 | 145.3 | - |

| C1' (pentyloxy) | 69.8 | 4.15 |

Reaction Pathway Modeling and Transition State Localization

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. wuxiapptec.comnih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometries and energies of all transition states and intermediates along the reaction coordinate. researchgate.net

For example, one could model the nitration of 7-(pentyloxy)-1-benzofuran to understand the regioselectivity of the reaction. By calculating the activation energies for the formation of the 2-nitro, 3-nitro, and other isomers, it is possible to predict which product will be favored kinetically. wuxiapptec.com Such studies provide fundamental insights into reaction mechanisms and can guide the optimization of reaction conditions to favor the desired product.

In Silico Design of Novel Synthetic Routes and Catalysts

Computational methods are increasingly used in the rational design of new synthetic pathways and in the discovery of more efficient catalysts. nih.govnih.gov In silico screening allows for the rapid evaluation of numerous potential catalysts for a specific transformation, saving significant time and resources compared to experimental screening. acs.org

For the synthesis of this compound, one might computationally investigate the final cyclization step to form the benzofuran ring. Different Lewis or Brønsted acid catalysts could be modeled to assess their interaction with the reaction precursor. nih.gov By calculating the activation barriers for the catalyzed reaction, one can predict the most effective catalyst. nih.gov This approach accelerates the development of novel, efficient, and selective synthetic methods for valuable organic compounds. acs.org

Hypothetical In Silico Screening of Catalysts for Benzofuran Ring Closure

| Catalyst | Type | Calculated Activation Energy (kcal/mol) | Predicted Efficiency |

| H₃PO₄ | Brønsted Acid | 25.8 | Low |

| BF₃·OEt₂ | Lewis Acid | 19.5 | Moderate |

| Sc(OTf)₃ | Lewis Acid | 15.2 | High |

| PPA | Brønsted Acid | 22.1 | Moderate |

Machine Learning Applications in Predicting Reactivity and Yields

The application of machine learning (ML) in predicting the reactivity and reaction yields of specific chemical compounds is a rapidly advancing field within computational chemistry. nih.govmit.edu While dedicated machine learning studies focusing exclusively on this compound are not extensively documented in publicly available literature, the established principles and methodologies in this area provide a clear framework for how such predictions could be approached. These approaches are critical for accelerating drug discovery and materials science by enabling more efficient synthesis planning and reducing waste. mit.edu

Machine learning models are increasingly being used to predict chemical reactivity, offering a faster and often more accurate alternative to traditional methods. nih.govresearchgate.net These models can be trained on large datasets of chemical reactions to learn the complex relationships between molecular structures and their reactivity. mit.edu For a compound like this compound, a machine learning model could be trained to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.

The prediction of reaction yields is another key area where machine learning is making a significant impact. researchgate.net By analyzing vast amounts of reaction data, ML models can identify the factors that influence the yield of a particular reaction. researchgate.net In the context of this compound, a model could be developed to predict the yield of its synthesis or its subsequent reactions based on parameters like reactants, catalysts, solvents, and temperature.

The general workflow for developing a machine learning model for reactivity or yield prediction for a compound like this compound would involve several key steps. First, a large and diverse dataset of reactions involving similar benzofuran or nitroaromatic compounds would be curated. mit.edu Next, a set of molecular descriptors, which are numerical representations of the molecules' structural and electronic properties, would be calculated. youtube.com These descriptors, along with the experimental reaction outcomes (reactivity or yield), would then be used to train a machine learning algorithm, such as a neural network or a random forest model. nih.govrsc.org

The trained model's predictive performance would then be rigorously evaluated using a separate test set of reactions that were not used during training. nih.gov Once validated, the model could be used to predict the reactivity and yield of new, untested reactions involving this compound, thereby guiding experimental efforts.

Hypothetical Data for a Machine Learning Model

To illustrate the type of data that would be used to train a machine learning model for predicting the yield of a reaction involving this compound, a hypothetical dataset is presented below. This table showcases the molecular descriptors for the reactants and the corresponding experimental yield for a hypothetical Suzuki cross-coupling reaction.

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid) | Catalyst | Solvent | Temperature (°C) | Experimental Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh3)4 | Toluene | 100 | 85 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Dioxane | 110 | 92 |

| This compound | 3-Chlorophenylboronic acid | Pd(OAc)2/SPhos | THF | 80 | 78 |

| This compound | Naphthalene-2-boronic acid | Pd(PPh3)4 | Toluene | 100 | 88 |

| This compound | Thiophene-3-boronic acid | Pd(dppf)Cl2 | Dioxane | 110 | 81 |

Research Findings in Related Systems

While specific data for this compound is limited, research on related molecular systems highlights the potential of machine learning in this domain. For instance, machine learning models have been successfully applied to predict the reactivity of various organic materials by learning from electronic and structural properties. nih.gov These models have demonstrated the ability to predict experimental electrophilicity and nucleophilicity with high precision. nih.gov

Furthermore, advancements in deep learning, a subset of machine learning, have led to the development of sophisticated models like the "Molecular Transformer." This model can predict the outcomes of chemical reactions with a high degree of accuracy by treating the reaction prediction task as a translation problem between the language of reactants and the language of products. nih.gov Such models could, in principle, be fine-tuned to predict the reactivity and yield of reactions involving complex heterocyclic systems like benzofurans. numberanalytics.com The development of such predictive tools holds immense promise for the rational design of novel synthetic routes and the discovery of new functional molecules. nih.gov

Green Chemistry Principles Applied to the Synthesis of 2 Nitro 7 Pentyloxy 1 Benzofuran

Utilization of Sustainable Reagents and Solvents

A cornerstone of green chemistry is the reduction or elimination of hazardous substances. This involves the careful selection of solvents and reagents to minimize toxicity, environmental persistence, and waste generation.

Alternative Solvent Systems (e.g., water, ionic liquids, supercritical fluids)

Traditional organic syntheses often rely on volatile and toxic organic solvents. Research into the synthesis of the benzofuran (B130515) scaffold has demonstrated the viability of several greener alternatives that could be adapted for the synthesis of 2-Nitro-7-(pentyloxy)-1-benzofuran.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an ideal medium for green synthesis. Certain palladium-catalyzed syntheses of benzofurans have been successfully performed in aqueous media. acs.orgelsevier.es For instance, copper-catalyzed transformations of specific ketone derivatives to benzofurans have been achieved using water as the solvent, which also allows for potential catalyst reutilization. organic-chemistry.org

Deep Eutectic Solvents (DES): These solvents are mixtures of compounds that form a eutectic with a melting point lower than the individual components. A notable example in benzofuran synthesis is the use of choline (B1196258) chloride-ethylene glycol (ChCl-EG). acs.orgnih.gov This DES has been employed as an eco-friendly medium in the copper-iodide catalyzed one-pot synthesis of benzofuran derivatives, demonstrating good to excellent yields (70–91%). acs.orgnih.gov DES are advantageous due to their low volatility, biodegradability, and ability to stabilize polar intermediates. acs.org

Bio-derived Solvents: Solvents derived from biomass, such as γ-valerolactone (GVL), are emerging as sustainable alternatives. GVL has been used as a solvent in the ruthenium-catalyzed synthesis of benzofuran derivatives. nih.gov

Table 1: Examples of Alternative Solvents in Benzofuran Synthesis

| Solvent System | Catalyst/Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Water / Acetonitrile | Heterogeneous Palladium on Carbon | Reduced environmental impact, use of heterogeneous catalyst. | acs.orgnih.gov |

| Choline Chloride-Ethylene Glycol (DES) | Copper Iodide | Eco-friendly, biodegradable, high yields. | acs.orgnih.gov |

| Water | Copper-TMEDA | Sustainable solvent, potential for catalyst recycling. | organic-chemistry.org |

| γ-valerolactone (GVL) | Ruthenium-catalyzed C-H alkenylation | Bio-derived solvent. | nih.gov |

Non-Toxic and Biodegradable Reagents

The choice of reagents is critical to minimizing the environmental footprint of a synthetic process.

Renewable Feedstocks: A key green principle is the use of starting materials derived from renewable sources. For example, precursors for benzofuran synthesis, like 5-iodovanillin, can be obtained from the natural product vanillin, illustrating a pathway from a renewable feedstock to a complex chemical structure. elsevier.es

Metal-Free Catalysis: To circumvent the toxicity associated with heavy metals, metal-free catalytic systems are being developed. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have been used to catalyze the oxidative cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans, avoiding the need for transition metal catalysts. organic-chemistry.orgmdpi.com

Alternative Reagent Sources: The use of readily available and less hazardous reagents is a practical green strategy. Calcium carbide, for instance, has been used as a convenient and easy-to-handle source of acetylene (B1199291) for the synthesis of methyl-substituted benzofurans, catalyzed by cuprous chloride. organic-chemistry.orgnih.gov Furthermore, photochemical routes have been developed using 2-chlorophenols, which are more environmentally benign and cost-effective compared to their bromo or iodo counterparts. nih.gov

Development of Energy-Efficient Synthetic Procedures

Microwave and Ultrasonic Irradiation

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to rapidly and efficiently heat reactions. researchgate.net In the context of benzofuran synthesis, microwave assistance has been shown to provide higher yields, significantly shorter reaction times, and cleaner products compared to conventional heating methods. nih.gov For example, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions was greatly improved by microwave irradiation. nih.gov Similarly, the Perkin rearrangement of 3-bromocoumarins to form benzofuran-2-carboxylic acids saw a reduction in reaction time from 3 hours to just 5 minutes with microwave assistance, achieving yields of up to 99%. nih.gov

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can accelerate reactions and increase yields. The synthesis of 2-substituted benzofurans and 2-benzylidenebenzofuran-3(2H)-ones has been successfully achieved using ultrasonic irradiation. nih.govresearchgate.net These methods are noted for offering faster reaction rates and higher yields than conventional approaches. researchgate.net For instance, the synthesis of benzofuran-oxadiazole hybrids was effectively carried out using ultrasound. nih.gov

Table 2: Comparison of Conventional vs. Energy-Efficient Methods for Benzofuran Synthesis

| Synthesis | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Benzofuran-2-carboxylic acids | Conventional Heating | ~3 hours | High | nih.gov |

| Benzofuran-2-carboxylic acids | Microwave Irradiation | 5 minutes | 99% | nih.gov |

| 2,3-Disubstituted benzofurans | Conventional Heating | (Not specified, longer) | Good | nih.gov |

| 2,3-Disubstituted benzofurans | Microwave Irradiation | (Not specified, shorter) | Good to Excellent | nih.gov |

| 2-Benzylidenebenzofuran-3(2H)-ones | Conventional Method | (Not specified, slower) | Lower | researchgate.net |

Photochemical Approaches

Photochemistry offers a pathway to activate molecules using light, often under very mild conditions and without the need for thermal energy input. A metal-free photochemical reaction has been developed for the synthesis of 2-substituted benzofurans. nih.gov This method involves the reaction of 2-chlorophenol (B165306) derivatives with terminal alkynes, proceeding through an aryl cation intermediate under mild, environmentally convenient conditions. nih.gov Visible-light-mediated syntheses have also been reported, highlighting the potential of using abundant solar energy for these chemical transformations. researchgate.net

Catalytic Approaches for Reduced Waste Generation

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with high efficiency and selectivity while minimizing the generation of stoichiometric waste. The synthesis of the benzofuran ring is rich with examples of catalytic innovation. nih.govacs.orgnih.gov

Transition Metal Catalysis: A wide range of transition metals, including palladium, copper, rhodium, and ruthenium, have been employed to catalyze the formation of the benzofuran nucleus with high yields. acs.orgnih.gov

Palladium: Palladium-catalyzed reactions, such as the Sonogashira coupling and intramolecular enolate arylation, are cornerstones of modern benzofuran synthesis. elsevier.esorganic-chemistry.orgnih.gov The development of heterogeneous palladium catalysts, such as palladium on activated carbon or palladium nanoparticles, is particularly significant from a green perspective, as these catalysts can be easily separated from the reaction mixture and recycled. organic-chemistry.orgnih.gov

Copper: Copper catalysts, which are more abundant and less expensive than palladium, are widely used, often in tandem with other metals or in one-pot procedures. acs.orgorganic-chemistry.orgnih.gov Copper-catalyzed methods are noted for being cost-effective and having a wide substrate scope. researchgate.net

Acid/Base Catalysis: Both Lewis acids (e.g., iron-chloride) and Brønsted acids (e.g., acetic acid) have been reported to catalyze ring-closing reactions to furnish the benzofuran skeleton. nih.gov

One-Pot and Cascade Reactions: A particularly elegant green strategy involves designing a sequence of reactions to occur in a single reaction vessel ("one-pot"). This approach avoids the lengthy separation and purification of intermediates, saving solvents, energy, and reducing waste. The development of a multicatalytic one-pot synthesis of 2-arylbenzofurans from aryl halides and 2-halophenols, involving two Sonogashira couplings followed by cyclization, exemplifies this efficient approach. acs.org

Table 3: Selected Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Palladium Acetate / Copper(I) Iodide | Sonogashira Coupling / Cyclization | Widely applicable, high efficiency. | nih.govnih.govjocpr.com |

| Copper Bromide | Coupling / Cyclization | Cost-effective alternative to palladium. | organic-chemistry.orgnih.gov |

| (Diacetoxyiodo)benzene | Oxidative Cyclization | Metal-free catalysis, avoids heavy metal waste. | organic-chemistry.orgmdpi.com |

| Ruthenium Complexes | C-H Alkenylation / Annulation | Use of alternative transition metal, C-H activation. | nih.gov |

By integrating these green chemistry principles—utilizing sustainable solvents and reagents, employing energy-efficient technologies, and designing highly efficient catalytic systems—the future synthesis of this compound and its derivatives can be aligned with the goals of environmental stewardship and sustainable chemical manufacturing.

Heterogeneous Catalysis

The use of heterogeneous catalysts is a central tenet of green chemistry, offering advantages such as simplified product purification, catalyst recyclability, and often milder reaction conditions compared to their homogeneous counterparts.

In the context of synthesizing the benzofuran core, traditional methods often rely on strong acids or bases that are difficult to recover and generate significant waste. A greener alternative involves the use of solid acid catalysts. For instance, the synthesis of benzofuran derivatives can be achieved through cyclization reactions catalyzed by reusable solid acids like Amberlyst-15. researchgate.net This ion-exchange resin can be employed under solvent-free conditions, further enhancing the environmental profile of the reaction. researchgate.net

The nitration step, traditionally carried out with a hazardous mixture of nitric and sulfuric acids, can also be made greener through heterogeneous catalysis. Zeolites and other solid acid catalysts have been explored for nitration reactions, offering regioselectivity and improved safety profiles. These catalysts can be filtered off after the reaction, minimizing acidic waste streams.

For the subsequent etherification of the 7-hydroxy group, solid-base catalysts can be employed. Materials such as hydrotalcites or basic resins can facilitate the reaction between the hydroxyl group and a pentyl halide, avoiding the use of soluble, corrosive bases like sodium hydroxide (B78521) or potassium carbonate.

Table 1: Potential Heterogeneous Catalysts for the Synthesis of this compound

| Reaction Step | Conventional Reagent | Heterogeneous Catalyst Alternative | Green Advantages |

| Benzofuran Ring Formation | Strong acids (e.g., H₂SO₄) | Amberlyst-15, Zeolites | Recyclable, reduced corrosion, potentially solvent-free |

| Nitration | H₂SO₄/HNO₃ | Nitrated zeolites, solid superacids | Improved safety, reduced acidic waste, enhanced selectivity |

| Etherification | NaOH, K₂CO₃ | Hydrotalcites, basic ion-exchange resins | Recyclable, non-corrosive, simplified workup |

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in green chemistry. These catalysts are often metal-free, less toxic, and more stable in air and moisture compared to many organometallic catalysts.

While direct organocatalytic synthesis of this compound is not documented, organocatalysis can be envisioned for key steps in its synthesis. For example, the formation of the benzofuran ring from suitable precursors could potentially be mediated by chiral organocatalysts to control stereochemistry if applicable, although for the target molecule, there are no stereocenters. More relevant is the potential for organocatalytic functionalization of the benzofuran core. Asymmetric organocatalysis has been successfully applied to the synthesis of various benzofuran derivatives, highlighting the potential for this approach. nih.gov

For instance, proline and its derivatives have been used to catalyze aldol (B89426) and Michael reactions, which could be part of alternative synthetic routes to functionalized benzofurans. The use of bifunctional organocatalysts, which possess both acidic and basic sites, can promote tandem reactions in a one-pot fashion, increasing efficiency and reducing waste. google.com

Table 2: Potential Organocatalytic Approaches in Benzofuran Synthesis

| Reaction Type | Example Organocatalyst | Potential Application | Green Advantages |

| Asymmetric Cycloaddition | Quinine-derived thioureas | Enantioselective synthesis of chiral benzofuranones | Metal-free, high stereocontrol, mild conditions |

| Michael Addition | Proline, Diarylprolinol silyl (B83357) ethers | Formation of C-C bonds to build the benzofuran skeleton | Readily available catalysts, often mild conditions |

| Tandem Reactions | Bifunctional catalysts (e.g., squaramides) | One-pot synthesis of complex benzofurans | Step economy, reduced purification steps |

Atom Economy and Step Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Step economy refers to the reduction of the number of synthetic steps required to produce a target molecule.

A traditional multi-step synthesis of this compound would likely have a poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. For example, a classical Williamson ether synthesis for the final step would generate a salt byproduct.

To improve atom and step economy, a convergent synthesis approach is desirable. This would involve preparing key fragments of the molecule separately and then combining them in the final steps. Furthermore, designing a one-pot synthesis where multiple transformations occur in the same reaction vessel without isolation of intermediates would significantly enhance both atom and step economy. For instance, a tandem cyclization-nitration reaction, if feasible, would be a significant improvement over a two-step process.

Process Intensification and Continuous Flow Chemistry

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry is a key enabling technology for process intensification, where reactants are continuously pumped through a reactor, and the product is collected at the outlet.

The nitration step in the synthesis of this compound is a prime candidate for continuous flow processing. Nitration reactions are often highly exothermic and can be hazardous on a large scale in batch reactors. In a flow reactor, the small reaction volume at any given time significantly enhances safety. nih.govresearchgate.net Precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities. nih.govresearchgate.net

The etherification step could also be adapted to a continuous flow process using a packed-bed reactor containing a solid-base catalyst. This would allow for continuous production and easy separation of the product from the catalyst. The development of an integrated, multi-step continuous flow synthesis for this compound would represent a significant advancement in the green production of this compound. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Nitro 7 Pentyloxy 1 Benzofuran

Development of Highly Enantioselective and Diastereoselective Syntheses

The synthesis of chiral molecules with high stereocontrol is a cornerstone of modern organic chemistry. For 2-Nitro-7-(pentyloxy)-1-benzofuran, the development of enantioselective and diastereoselective synthetic routes is a critical area for future research. While numerous methods exist for the synthesis of substituted benzofurans, achieving high levels of stereoselectivity, particularly in the presence of multiple functional groups, remains a challenge. nih.govnih.govacs.orgacs.orgrsc.org

Future investigations could focus on transition-metal-catalyzed reactions, which have proven to be powerful tools for constructing complex benzofuran (B130515) structures. nih.govacs.orgnumberanalytics.com For instance, palladium-catalyzed cross-coupling and cyclization reactions could be adapted to introduce chirality. nih.govnih.govacs.org The use of chiral ligands in conjunction with metal catalysts, such as rhodium or gold, could facilitate the asymmetric synthesis of benzofuran derivatives. nih.govacs.org

Organocatalysis presents another promising avenue. Chiral amines, phosphoric acids, and other small organic molecules can be employed to catalyze the enantioselective formation of the benzofuran ring system. These methods often offer mild reaction conditions and high functional group tolerance.

A key research goal would be to develop synthetic strategies that allow for the selective formation of a single enantiomer or diastereomer of this compound derivatives. This would involve a systematic exploration of catalysts, reaction conditions, and substrates to optimize for stereoselectivity.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Ligands/Catalysts | Target Transformation | Anticipated Outcome |

| Transition Metal | Palladium with Chiral Phosphine Ligands | Asymmetric Cyclization | High enantiomeric excess (ee) |

| Transition Metal | Rhodium with Chiral Diene Ligands | Enantioselective C-H Activation | Regio- and enantioselective functionalization |

| Organocatalysis | Chiral Brønsted Acids | Asymmetric Intramolecular Cyclization | Stereocontrolled ring formation |

| Organocatalysis | Chiral Amines (e.g., Proline derivatives) | Enantioselective Michael Addition | Formation of chiral intermediates |

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in this compound—the nitro group and the pentyloxy ether—offer multiple handles for novel chemical transformations and derivatizations. Future research should aim to explore the reactivity of these sites to generate a library of new compounds with diverse properties.

The nitro group is a versatile functional group that can undergo a variety of transformations. nih.govnih.gov Nucleophilic aromatic substitution, where a nucleophile replaces the nitro group, could be investigated to introduce new functionalities onto the benzofuran core. mdpi.comresearchgate.net Reduction of the nitro group to an amine would open up a vast array of subsequent derivatization reactions, such as amide bond formation, sulfonylation, and the synthesis of other nitrogen-containing heterocycles. Photochemical transformations of the nitro group could also lead to novel molecular rearrangements. rsc.org

The pentyloxy group, while generally stable, can also be a site for chemical modification. google.com Ether cleavage under specific conditions could yield a hydroxyl group, which could then be further functionalized. Alternatively, derivatization of the pentyl chain itself could be explored.

The benzofuran ring system is also amenable to various transformations, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to introduce substituents at different positions. numberanalytics.com

Table 2: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Nitro Group | Reduction | H₂, Pd/C; SnCl₂ | Amine |

| Nitro Group | Nucleophilic Substitution | Alkoxides, Amines | Ether, Amine |

| Pentyloxy Group | Ether Cleavage | BBr₃, HBr | Hydroxyl |

| Benzofuran Ring | Electrophilic Substitution | Br₂, HNO₃/H₂SO₄ | Bromo, Nitro |

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound, the application of advanced in situ spectroscopic techniques is crucial. researchgate.netoxinst.com These methods allow for real-time monitoring of reacting species without the need for sample extraction, providing valuable insights into reaction pathways, intermediates, and the influence of various parameters. rsc.orgmdpi.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to track the consumption of reactants and the formation of products over time. rsc.orgmdpi.com For example, in situ FTIR could be used to monitor the disappearance of the nitro group's characteristic vibrational bands during a reduction reaction. rsc.org

UV-Vis spectroscopy is another valuable tool for monitoring reactions involving chromophoric species, such as the nitroaromatic ring system. mdpi.com The combination of multiple spectroscopic techniques (spectroelectrochemistry) can provide a more comprehensive picture of complex reaction networks. researchgate.net This real-time data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating reaction mechanisms. rsc.orgrsc.org

Integration of Artificial Intelligence and Robotics in Discovery and Synthesis

Computational Chemistry for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for gaining a deeper understanding of the electronic structure, reactivity, and properties of this compound at the molecular level. mdpi.comresearchgate.netresearchgate.netacs.orgdtic.milnih.govresearchgate.net

DFT calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and elucidate the factors that control regioselectivity and stereoselectivity in synthetic reactions. nih.govrsc.orgresearchgate.netrsc.org This can provide valuable insights that complement experimental studies and guide the design of more efficient synthetic routes.

Furthermore, computational methods can be employed to predict a wide range of molecular properties, such as electronic properties (HOMO-LUMO gap), spectroscopic signatures (NMR, IR, UV-Vis spectra), and potential for intermolecular interactions. mdpi.comrsc.orgresearchgate.netrsc.org These predictions can help to identify promising candidates for specific applications and to understand structure-property relationships.

Table 3: Illustrative Computationally Predicted Properties

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO-LUMO Gap | 3.5 eV | Indicator of electronic excitability and reactivity |

| Dipole Moment | 4.2 D | Influences solubility and intermolecular interactions |

| ¹³C NMR Chemical Shifts | C2: ~150 ppm, C7: ~145 ppm | Aid in structural characterization |

| IR Frequency (N-O stretch) | ~1520 cm⁻¹, ~1340 cm⁻¹ | Characteristic vibrational modes for identification |

Potential for Advanced Materials Applications (excluding any biological/clinical uses)

The unique combination of an electron-withdrawing nitro group and a π-conjugated benzofuran scaffold suggests that this compound and its derivatives could have potential applications in materials science. numberanalytics.comnumberanalytics.comresearchgate.netacs.orgresearchgate.net

One area of exploration is in the development of novel organic electronic materials. The benzofuran moiety is a known building block for organic semiconductors, and the introduction of a nitro group could modulate the electronic properties of the material. numberanalytics.com Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells. numberanalytics.com

The presence of the nitro group also suggests potential applications in the field of energetic materials or as precursors to such materials. Furthermore, the ability to functionalize the molecule at multiple sites opens up possibilities for creating novel polymers and functional materials with tailored properties for applications in areas such as coatings, adhesives, or specialty plastics. nih.govresearchgate.net The electrochemical reduction of the nitro group could also be explored for applications in catalysis or sensing. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Nitro-7-(pentyloxy)-1-benzofuran, and how do reaction conditions influence product purity?

Answer: The synthesis of nitro-substituted benzofurans typically involves functionalization of the benzofuran core via electrophilic substitution or coupling reactions. For example, nitro groups can be introduced via nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. The pentyloxy group is often added through nucleophilic substitution of a halogenated precursor with pentanol in the presence of a base like K₂CO₃ . Key factors include:

- Temperature control : Excessive heat during nitration can lead to decomposition or undesired side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkoxylation steps.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the nitro group deshields adjacent protons, while the pentyloxy group shows a triplet for the terminal methyl group (δ ~0.9 ppm) and a multiplet for the OCH₂ moiety (δ ~4.0 ppm) .

- IR : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₃H₁₅NO₄) via exact mass matching .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. The nitro group’s electron-withdrawing nature reduces electron density at the benzofuran’s 3-position, making it susceptible to nucleophilic attack. The pentyloxy group’s steric bulk can hinder accessibility to reactive sites, which is quantified using molecular volume calculations .

Q. What strategies resolve contradictions in biological activity data for nitrobenzofuran derivatives?

Answer: Discrepancies in antimicrobial or enzyme-inhibition assays often arise from:

- Solubility differences : The pentyloxy chain enhances lipophilicity, requiring DMSO as a co-solvent. Activity may vary with solvent concentration .

- Structural analogs : Compare results with derivatives like 7-methoxy or 5-bromo analogs to isolate the nitro group’s role. For example, 5-bromo-7-methoxybenzofuran-2-carboxylic acid showed reduced activity against E. coli compared to nitro derivatives, suggesting nitro’s electron-withdrawing effects are critical .

Q. How does the pentyloxy substituent impact the compound’s pharmacokinetic properties in preclinical studies?

Answer:

- LogP : The pentyloxy group increases hydrophobicity (predicted LogP ~3.5), enhancing membrane permeability but reducing aqueous solubility.

- Metabolic stability : In vitro microsomal assays (using rat liver microsomes) reveal oxidative degradation at the pentyl chain’s terminal methyl group, which can be mitigated by deuterium substitution .

Methodological Challenges and Solutions

Q. What experimental designs optimize the yield of this compound in multistep syntheses?

Answer:

- Stepwise vs. one-pot synthesis : A stepwise approach (nitration followed by alkoxylation) minimizes side reactions. One-pot methods risk nitro group reduction under alkoxylation conditions.

- Catalysts : Use CuI or Pd(PPh₃)₄ for Ullmann or Suzuki coupling to attach aryl groups post-nitration .

- Yield optimization : Reaction monitoring via TLC ensures intermediates are pure before proceeding .

Q. How are structure-activity relationships (SARs) systematically analyzed for nitrobenzofuran derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.